![molecular formula C19H25N5O B5617580 N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5617580.png)
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as EPZ-5676, is a small molecule inhibitor of the DOT1L enzyme. DOT1L is a histone methyltransferase that catalyzes the methylation of lysine 79 on histone H3 (H3K79). This modification is associated with transcriptional activation and is frequently found in genes involved in cell differentiation and development. EPZ-5676 has been shown to be a potent and selective inhibitor of DOT1L and has been investigated for its potential use in the treatment of acute leukemia.
Mécanisme D'action
Studies: Further studies could be conducted to investigate the mechanism of action of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and to identify other potential targets for the treatment of acute leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a potent and selective inhibitor of DOT1L and has been shown to have antitumor activity in preclinical studies. However, there are several limitations to its use in lab experiments. This compound is a small molecule inhibitor and may have limited bioavailability and pharmacokinetic properties. In addition, the use of this compound in lab experiments may require the use of high concentrations, which could lead to off-target effects and toxicity.
Orientations Futures
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of acute leukemia with MLL gene rearrangements. However, there are several future directions that could be pursued to further investigate its potential use. These include:
1. Combination therapy: this compound could be used in combination with other agents, such as chemotherapy or targeted therapies, to improve its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers could be identified to predict response to this compound and to monitor treatment efficacy.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of this compound in patients with acute leukemia with MLL gene rearrangements.
4.
Méthodes De Synthèse
The synthesis of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves several steps, starting with the reaction of 1-ethyl-1H-indazole-3-carbaldehyde with 2-isopropyl-1H-imidazole in the presence of a base to form the intermediate 1-ethyl-3-(2-isopropyl-1H-imidazol-1-yl)indazole. This intermediate is then reacted with N-(2-bromoethyl)propanamide in the presence of a palladium catalyst to form the final product, this compound.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been investigated for its potential use in the treatment of acute leukemia, specifically in patients with mixed lineage leukemia (MLL) gene rearrangements. MLL gene rearrangements are found in approximately 5-10% of acute leukemias and are associated with poor prognosis. The MLL gene encodes a histone methyltransferase that is involved in the regulation of gene expression during development. The aberrant expression of MLL fusion proteins, which result from chromosomal translocations involving the MLL gene, leads to the dysregulation of gene expression and the development of leukemia.
Propriétés
IUPAC Name |
N-[(1-ethylindazol-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-5-24-17-9-7-6-8-15(17)16(22-24)12-21-19(25)14(4)23-11-10-20-18(23)13(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBDXBLBAHMPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CNC(=O)C(C)N3C=CN=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

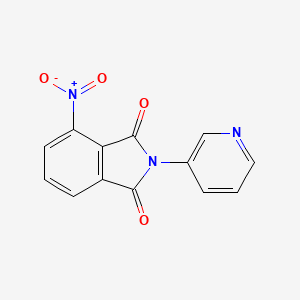
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5617499.png)
![3-methoxy-1-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5617502.png)
![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)
![N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)
![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)
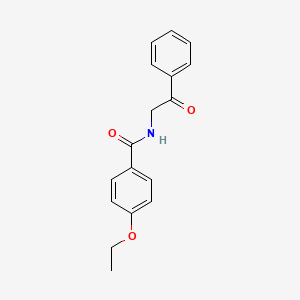
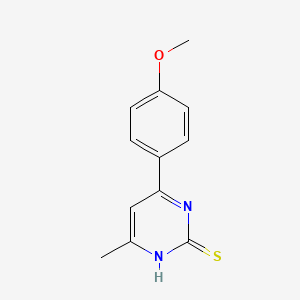
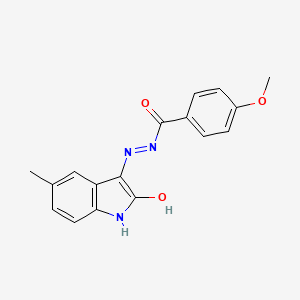

![2-methoxy-3-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617572.png)
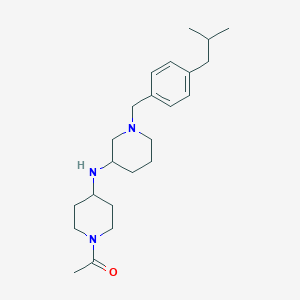
![N-[4-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5617587.png)
![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)